N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolotriazine derivatives This compound is characterized by its unique structure, which includes a triazolotriazine core, a hydroxy group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolotriazine Core: The triazolotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanuric chloride.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using methoxybenzyl chloride and a suitable base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-dimethylphenylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxybenzyl chloride, suitable bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the triazolotriazine core and the presence of both hydroxy and methoxybenzyl groups
Properties
Molecular Formula |
C22H22N6O3S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N6O3S/c1-13-4-9-17(14(2)10-13)23-19(29)12-32-22-26-25-21-24-20(30)18(27-28(21)22)11-15-5-7-16(31-3)8-6-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30) |
InChI Key |
BEEPTQMYXLVUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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